molecular formula C17H19NO3 B14208992 N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine CAS No. 823812-75-5

N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine

Cat. No.: B14208992
CAS No.: 823812-75-5
M. Wt: 285.34 g/mol
InChI Key: JVKGBXWPLTXCHQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine is an organic compound that belongs to the class of glycine derivatives. These compounds are characterized by the presence of a glycine moiety attached to aromatic rings. This particular compound features two aromatic rings, one with dimethyl substitutions and the other with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine typically involves the reaction of 3,4-dimethylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic rings can be hydrogenated under high pressure.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of fully hydrogenated aromatic rings.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine involves its interaction with specific molecular targets. These could include enzymes or receptors in biological systems. The compound may exert its effects by binding to these targets and altering their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)glycine
  • N-(4-Methoxyphenyl)glycine
  • N-(3,4-Dimethylphenyl)-N-(4-hydroxyphenyl)glycine

Uniqueness

N-(3,4-Dimethylphenyl)-N-(4-methoxyphenyl)glycine is unique due to the presence of both dimethyl and methoxy groups on its aromatic rings. This combination of functional groups can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

823812-75-5

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(N-(3,4-dimethylphenyl)-4-methoxyanilino)acetic acid

InChI

InChI=1S/C17H19NO3/c1-12-4-5-15(10-13(12)2)18(11-17(19)20)14-6-8-16(21-3)9-7-14/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

JVKGBXWPLTXCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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